1-acetyl-5-bromo-N,2-dimethyl-N-(3-methylphenyl)indoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-acetyl-5-bromo-N,2-dimethyl-N-(3-methylphenyl)indoline-6-sulfonamide is a versatile chemical compound used in diverse scientific research due to its unique properties and applications across various fields. It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .

Wissenschaftliche Forschungsanwendungen

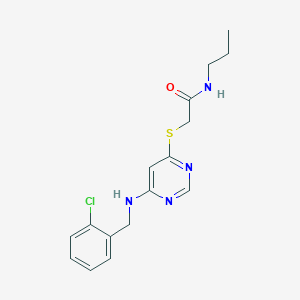

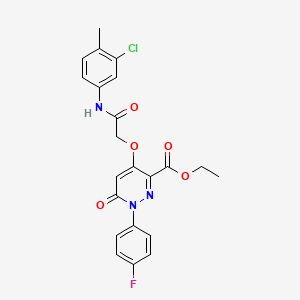

2-[(6-{[(2-Chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide

Kinase Inhibition: This compound has garnered attention due to its kinase inhibitory properties. Specifically, it acts as a dual Src/Abl kinase inhibitor. Src and Abl kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By inhibiting these kinases, this compound shows promise as a potential therapeutic agent in cancer treatment .

Antitumor Activity: Preclinical assays have demonstrated potent antitumor activity for this compound. Its ability to inhibit both Src and Abl kinases contributes to its effectiveness against tumor growth. Researchers are exploring its use in targeted cancer therapies, aiming to improve patient outcomes .

Medicinal Chemistry: As a building block in medicinal chemistry, this compound serves as a valuable intermediate for synthesizing other molecules. Its unique structure provides opportunities for modification, allowing researchers to create derivatives with specific properties. These derivatives can be further evaluated for various applications, such as drug development or disease-specific targeting .

1-Acetyl-5-bromo-N,2-dimethyl-N-(3-methylphenyl)indoline-6-sulfonamide

Photodynamic Therapy (PDT): The indoline scaffold in this compound makes it an interesting candidate for photodynamic therapy (PDT). PDT involves using light-activated compounds to selectively destroy cancer cells. The indoline moiety absorbs light in the visible spectrum, making it suitable for this purpose. Researchers are investigating its potential as a photosensitizer in PDT .

Anti-Inflammatory Properties: The sulfonamide group in this compound has been associated with anti-inflammatory effects. It may modulate immune responses and reduce inflammation. Researchers are exploring its use in conditions such as rheumatoid arthritis and other autoimmune diseases .

Organic Synthesis: Beyond its biological applications, this compound serves as a versatile building block in organic synthesis. Chemists can utilize its brominated indoline core to create diverse molecules with tailored properties. From pharmaceuticals to materials science, its synthetic potential is valuable for designing new compounds .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4OS/c1-2-7-18-15(22)10-23-16-8-14(20-11-21-16)19-9-12-5-3-4-6-13(12)17/h3-6,8,11H,2,7,9-10H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWRABLEWYJPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=NC(=C1)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)